molecular formula C21H20N4O2 B2513564 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide CAS No. 1207055-71-7

3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide

Cat. No.: B2513564
CAS No.: 1207055-71-7
M. Wt: 360.417
InChI Key: VZIRIFOTSXHHTD-UHFFFAOYSA-N
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Description

The compound 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide features a pyrimidoindole core fused with a propanamide side chain and a phenylethyl substituent. The pyrimido[5,4-b]indole system is a tricyclic scaffold combining pyrimidine and indole moieties, which is often associated with diverse biological activities, including kinase inhibition and anticancer properties. The propanamide linker and N-(1-phenylethyl) group likely modulate solubility, bioavailability, and target binding.

Properties

IUPAC Name

3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(1-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-14(15-7-3-2-4-8-15)23-18(26)11-12-25-13-22-19-16-9-5-6-10-17(16)24-20(19)21(25)27/h2-10,13-14,24H,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIRIFOTSXHHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide typically involves multi-step reactions starting from readily available precursors. One common approach is the annulation of a pyrimidine ring to 2-aminoindoles. This can be achieved through a three-component reaction involving ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides . The reaction conditions often include the use of catalysts such as ytterbium and solvents like acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidoindole derivatives.

Scientific Research Applications

3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as antiviral, anticancer, and anti-inflammatory effects.

    Industry: The compound can be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The indole and pyrimidine moieties within the compound allow it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID (Reference) Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Pyrimido[5,4-b]indole - 4-oxo group
- N-(1-phenylethyl)propanamide
C₂₂H₂₁N₄O₂* ~373.44* Phenylethyl group may enhance lipophilicity and receptor binding.
3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylphenyl)propanamide Pyrimido[5,4-b]indole - 8-methylindole
- N-(3-methylphenyl)
C₂₁H₂₀N₄O₂ 360.41 Methyl groups may reduce polarity and alter metabolic stability.
2-(3-Benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenyl-2-butanyl)acetamide Pyrimido[5,4-b]indole - 3-benzyl
- Acetamide with branched alkyl chain
C₃₀H₂₉N₅O₂ 491.59 Benzyl group increases steric bulk; longer alkyl chain may affect solubility.
3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide Dihydropyrimidinone - 4-bromophenyl
- (S)-phenylethyl
C₂₂H₂₁BrN₃O₃ 473.33 Bromine enhances molecular weight and lipophilicity; stereospecific binding possible.
3-(3,4,5-Trimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide Imidazole-pyridine - Trimethoxyphenyl
- Fluorophenyl-thioimidazole
C₂₇H₂₇FN₄O₄S 522.60 Methoxy groups improve solubility; fluorophenyl enhances target affinity.

* Calculated based on structural analogy due to lack of explicit data in evidence.

Key Observations

Core Heterocycle Variations: The target compound and share the pyrimidoindole core, whereas uses a dihydropyrimidinone scaffold, and employs an imidazole-pyridine system. Pyrimidoindoles may offer better π-π stacking interactions with biological targets compared to simpler heterocycles .

Steric Influence: The benzyl group in and branched alkyl chain in introduce steric bulk, which could hinder binding to flat enzymatic pockets.

Research Findings and Implications

  • Structural Activity Relationships (SAR) :

    • Methyl or halogen substitutions on aromatic rings (e.g., ) are common strategies to balance potency and ADME properties.
    • Propanamide linkers (shared across all compounds) provide conformational flexibility, aiding in target engagement .
  • Gaps in Evidence: No direct biological data (e.g., IC₅₀, binding assays) are provided for the target compound, limiting mechanistic insights.

Biological Activity

The compound 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide is a member of the pyrimidoindole family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimido[5,4-b]indole core and an N-(1-phenylethyl)propanamide side chain. Its molecular formula is C23H24N4O3C_{23}H_{24}N_{4}O_{3}, with a molecular weight of approximately 392.46 g/mol. The presence of the oxo group and the phenylethyl moiety contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : The compound could interact with G protein-coupled receptors (GPCRs), leading to alterations in intracellular signaling pathways such as calcium ion mobilization .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

CompoundActivityReference
2-{8-Fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-B]indol-3-YL}-N-{(Furan-2-YL)methyl}acetamideAnticancer
This compoundPotential anticancer activity

In vitro studies have shown that derivatives of pyrimidoindoles can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways.

Antimicrobial Properties

Compounds related to this structure have demonstrated antimicrobial effects against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic enzymes.

Case Studies

  • Study on Anticancer Efficacy : A study evaluated the cytotoxic effects of similar pyrimidoindole derivatives against breast cancer cells. Results indicated that certain derivatives exhibited IC50 values below 10 µM, suggesting strong anti-proliferative effects.
  • Antimicrobial Screening : Another study assessed the antimicrobial activity of pyrimidoindole derivatives against Staphylococcus aureus and Escherichia coli. The compounds showed significant inhibition zones in agar diffusion assays.

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